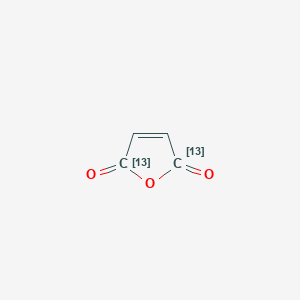

2,5-Furandione-2,5-13C2

Description

2,5-Furandione-2,5-13C2 is a stable isotope-labeled derivative of glucose, specifically enriched with carbon-13 at the 2 and 5 positions. This compound is primarily utilized in metabolic tracing studies to investigate neuroenergetics and neuronal tricarboxylic acid (TCA) cycle activity. Its isotopic labeling pattern allows precise tracking of carbon flux through key metabolic pathways, such as the glutamate–glutamine cycle (Vcyc), without significant interference from astroglial isotopic dilution .

Properties

IUPAC Name |

(2,5-13C2)furan-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i3+1,4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-CQDYUVAPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C](=O)O[13C]1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313494 | |

| Record name | 2,5-Furandione-2,5-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201996-26-1 | |

| Record name | 2,5-Furandione-2,5-13C2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201996-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione-2,5-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione-2,5-13C2 typically involves the isotopic labeling of maleic anhydride. One common method is the catalytic hydrogenation of maleic acid in the presence of a 13C-labeled carbon source. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 13C-labeled precursors and advanced catalytic systems to ensure high yield and isotopic purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione-2,5-13C2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form maleic acid.

Reduction: Reduction reactions can convert it to succinic anhydride.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products

Oxidation: Maleic acid

Reduction: Succinic anhydride

Substitution: Various substituted maleic anhydride derivatives

Scientific Research Applications

2,5-Furandione-2,5-13C2 has a wide range of applications in scientific research:

Chemistry: Used in isotopic labeling studies to trace reaction pathways and mechanisms.

Biology: Employed in metabolic studies to track the incorporation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the production of polymers and resins with specific isotopic compositions.

Mechanism of Action

The mechanism of action of 2,5-Furandione-2,5-13C2 involves its reactivity as an anhydride. It readily reacts with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions are typically nucleophilic addition and substitution .

Comparison with Similar Compounds

Research Findings and Implications

Neuroenergetic Studies

Studies using this compound have demonstrated its superiority in quantifying absolute neuronal TCA cycle rates, achieving a sensitivity of 0.05 μmol/g/min in human brain MRS at 3 Tesla . In contrast, [2-13C] acetate infusion labels astroglial glutamate C4, which is less specific for neuronal activity .

Biological Activity

2,5-Furandione-2,5-13C2, also known as maleic anhydride labeled with carbon-13, is a derivative of maleic anhydride (CAS Number: 67519-25-9). It is a cyclic anhydride that has gained attention in various fields, particularly in biological and medicinal chemistry due to its unique isotopic labeling and potential applications in drug development and metabolic studies. This article will explore the biological activity of this compound, focusing on its toxicity, interactions with biological macromolecules, and implications for research.

Toxicity Studies

The biological activity of this compound has been primarily assessed through toxicity studies. Key findings include:

- Acute Toxicity : Exposure to high concentrations of maleic anhydride can result in respiratory distress and irritation of mucous membranes. Symptoms may include rhinitis and lacrimation .

- Repeated Dose Toxicity : In a study involving rats, doses of 100 mg/kg body weight per day resulted in kidney effects such as increased size and pale discoloration. A no observed adverse effect level (NOAEL) was determined at 40 mg/kg bw/day .

| Study Type | Dose (mg/kg bw/day) | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|---|

| Repeated Dose Toxicity | 100 | Kidney enlargement, discoloration | 40 |

| Long-term Exposure | Up to 100 | No significant kidney effects observed | 10 |

Reactivity with Biological Macromolecules

The compound's reactivity with proteins and nucleic acids is significant for understanding its potential biological effects:

- Protein Interaction : 2,5-Furandione can react with amino groups in proteins, potentially leading to modifications that affect protein function. This reactivity is crucial for studying drug-target interactions.

- Nucleic Acid Interaction : The compound may also interact with nucleic acids, which could lead to mutagenic effects or influence gene expression. However, specific studies on this interaction remain limited.

Case Study 1: Toxicological Assessment

In a comprehensive toxicological assessment conducted by the OECD, maleic anhydride (the parent compound) was evaluated for its effects on reproductive toxicity. The study involved administering various doses over two generations of rats. Key findings included:

- At high doses (150 mg/kg), significant renal and reproductive toxicity was observed.

- A reproductive NOAEL was established at 55 mg/kg bw/day based on observed kidney changes but no adverse effects on pup survival .

Case Study 2: Metabolic Studies Using Isotopic Labeling

Research utilizing stable isotope-labeled compounds like this compound has been pivotal in metabolic studies. A recent study demonstrated how isotopic labeling aids in tracing metabolic pathways in microbial systems:

- Methodology : Liquid chromatography coupled with mass spectrometry was employed to analyze metabolites derived from the labeled compound.

- Findings : The study revealed insights into the biosynthesis of secondary metabolites in fungi, showcasing the utility of isotopic labeling in understanding complex biochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.